2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3,4-dimethoxyphenethyl)acetamide
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Overview
Description
2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3,4-dimethoxyphenethyl)acetamide is an intriguing synthetic compound that integrates a thiazolotriazole moiety with a substituted acetamide group. The complexity of its structure suggests potential versatility in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available reagents, such as benzo[4,5]thiazolo[2,3-c][1,2,4]triazole and 3,4-dimethoxyphenethylamine.
Step 1: : Nucleophilic substitution reactions are utilized to attach the acetamide group to the benzo[4,5]thiazolo[2,3-c][1,2,4]triazole ring.
Step 2:
Conditions: : Reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide, with catalysts or bases such as triethylamine to facilitate the reactions. Temperature and pH are strictly monitored.
Industrial Production Methods
Industrial-scale production would necessitate optimization of the synthetic route for cost-efficiency and yield. Methods such as continuous flow synthesis might be employed to maintain consistent product quality and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : Reduction reactions can target the nitro or carbonyl functionalities if present in derivatives.
Substitution: : Electrophilic substitution can modify the aromatic rings, enhancing the compound’s functionality for specific applications.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride in inert atmospheres.
Substitution: : Halogenating agents or nitrating mixtures under controlled acidic or basic conditions.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Alcohols or amines.
Substitution: : Halo- or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: : As a ligand in metal-catalyzed reactions due to its unique electronic properties.
Synthesis: : Precursor in the synthesis of more complex heterocyclic compounds.
Biology
Biological Probes: : Potential use in studying biochemical pathways or protein interactions.
Enzyme Inhibition: : As a scaffold for developing enzyme inhibitors.
Medicine
Drug Development: : Exploration as a lead compound for therapeutic agents due to its structural versatility.
Diagnostics: : Utilized in the development of diagnostic markers.
Industry
Materials Science: : Component in the development of novel materials with specific electronic or mechanical properties.
Agriculture: : As an active ingredient in agrochemicals due to its potential pesticidal properties.
Mechanism of Action
Molecular Targets
Enzymes: : Potential to inhibit or modulate enzyme activity, disrupting biochemical pathways.
Receptors: : Binding affinity to specific biological receptors influencing physiological responses.
Pathways Involved
Signal Transduction: : Modulation of signaling pathways such as kinase cascades.
Metabolic Pathways: : Alteration of metabolic processes, impacting cellular functions.
Comparison with Similar Compounds
Unique Features
Structural Complexity: : Integrates multiple functional groups allowing diverse reactivity.
Biological Potential: : High potential for biological interactions due to its heterocyclic nature.
Similar Compounds
1,2,4-Triazole Derivatives: : Compounds with the core 1,2,4-triazole ring system.
Thiazole Derivatives: : Molecules containing the thiazole moiety.
Acetamide Derivatives: : Compounds featuring the acetamide functional group.
This comprehensive analysis elucidates the multifaceted nature and broad utility of 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3,4-dimethoxyphenethyl)acetamide, making it a significant compound in the realms of chemistry, biology, and industry.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-26-15-8-7-13(11-16(15)27-2)9-10-21-18(25)12-28-19-22-23-20-24(19)14-5-3-4-6-17(14)29-20/h3-8,11H,9-10,12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIWZBLXGAMMNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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